CWP232204 CWP232204 CWP232204 is a metabolite of CWP232291. CWP232204 is a specific inhibitor of the canonical Wnt signaling pathway, with potential antineoplastic activity. Upon intravenous administration of CWP232291, this agent is converted into its active form CWP232204 and induces the degradation of the downstream effector of the canonical Wnt signaling pathway beta-catenin, thereby preventing beta-catenin-dependent activation of transcription of a wide range of Wnt target genes. This prevents gene expression of many proteins necessary for growth, and induces apoptosis. This may potentially suppress cancer cell growth. The Wnt/beta-catenin signaling pathway regulates cell morphology, motility, and proliferation; aberrant regulation of this pathway leads to neoplastic proliferation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus). (Last update: 7/23/2015).
Brand Name: Vulcanchem
CAS No.:
VCID: VC20737747
InChI:
SMILES:
Molecular Formula: C27H33F3N4O3
Molecular Weight:

CWP232204

CAS No.:

Cat. No.: VC20737747

Molecular Formula: C27H33F3N4O3

Molecular Weight:

* For research use only. Not for human or veterinary use.

CWP232204 -

Specification

Molecular Formula C27H33F3N4O3
Appearance Solid powder

Introduction

Mechanism of Action

CWP232204 employs multiple mechanisms to exert its antineoplastic effects, with the primary mode of action being the inhibition of the canonical Wnt/β-catenin signaling pathway.

Wnt/β-Catenin Pathway Inhibition

The canonical Wnt pathway plays a crucial role in cell proliferation, differentiation, and tissue homeostasis. In many cancers, this pathway is aberrantly activated, contributing to tumor growth and progression . CWP232204 specifically targets this pathway through several mechanisms:

  • Upon administration of the prodrug CWP232291, it converts to the active metabolite CWP232204, which then induces the degradation of β-catenin, a key downstream effector of the Wnt signaling pathway.

  • This degradation prevents β-catenin-dependent activation of transcription factors, thereby blocking the expression of Wnt target genes necessary for cancer cell growth and survival.

  • The inhibition of these target genes ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis .

Endoplasmic Reticulum Stress Induction

Beyond its effects on the Wnt pathway, CWP232204 also:

  • Induces endoplasmic reticulum (ER) stress, which activates caspases, leading to decreased β-catenin levels and inhibited β-catenin-mediated transcriptional activity .

  • Promotes apoptosis of cancer cells through binding to Src-Associated substrate in Mitosis of 68 kDa (Sam68) .

  • Suppresses anti-apoptotic genes like survivin, further enhancing its pro-apoptotic effects .

This multifaceted mechanism allows CWP232204 to target cancer cells through complementary pathways, potentially reducing the likelihood of resistance development.

Therapeutic Applications in Cancer

CWP232204, through its prodrug CWP232291, has shown therapeutic potential across several cancer types, with particular emphasis on ovarian cancer and hematological malignancies.

Ovarian Cancer Research

Ovarian cancer, particularly epithelial ovarian cancer, represents one of the most lethal gynecologic malignancies globally and ranks as the eighth leading cause of cancer deaths among women . Research has revealed that:

  • CWP232291 (which converts to CWP232204) significantly attenuates ovarian cancer growth through inhibition of β-catenin in various in vitro, in vivo, and ex vivo models .

  • The compound shows efficacy against cisplatin-resistant ovarian cancer cell lines, suggesting potential applications in treatment-resistant cases .

  • Studies using patient-derived organoids demonstrate that CWP232204 can suppress the growth of these more clinically relevant models, further supporting its potential therapeutic application .

The following table summarizes key research findings related to CWP232204's effects in ovarian cancer:

Study TypeFindingsSignificance
In vitro studiesInhibition of ovarian cancer cell growthDemonstrates direct anticancer activity on cultured cells
Cisplatin-resistant cell linesSuppression of growth in resistant cellsSuggests potential for overcoming treatment resistance
Patient-derived organoidsGrowth inhibition in clinically relevant modelsIndicates translational potential to human patients
In vivo xenograft modelsTumor growth attenuationConfirms activity in whole-organism context

Hematological Malignancies

Beyond ovarian cancer, CWP232204 (via CWP232291) has shown promise in treating hematological malignancies:

  • A phase 1 clinical trial of CWP232291 is ongoing in patients with myeloid leukemia and myelodysplastic syndrome .

  • The compound's mechanism of action through Wnt/β-catenin inhibition is particularly relevant in these malignancies, where this pathway is often dysregulated .

Preclinical and Clinical Research Status

Preclinical Studies

Multiple preclinical studies have assessed the efficacy and mechanism of CWP232204 across different experimental platforms:

  • Cell line studies have demonstrated the compound's ability to inhibit cancer cell proliferation and induce apoptosis through its effects on the Wnt/β-catenin pathway .

  • Animal models, particularly xenograft studies using PA-1 ovarian cancer cells in BALB/C nude mice, have shown that treatment with CWP232291 (100mg/kg via intravenous tail vein injection) results in significant tumor growth inhibition .

  • Organoid models derived from patient samples have confirmed the compound's efficacy in more clinically relevant three-dimensional cultures that better recapitulate tumor heterogeneity and microenvironment .

Development StageStatusCancer Type
Preclinical cell studiesCompletedOvarian cancer, various others
Animal modelsCompletedOvarian cancer xenografts
Patient-derived organoidsCompletedOvarian cancer
Phase 1 clinical trialsOngoingMyeloid leukemia, myelodysplastic syndrome
Phase 2/3 trialsNot yet reported-

Molecular Basis of the Wnt/β-Catenin Pathway in Cancer

Understanding the role of the Wnt/β-catenin pathway in cancer provides context for CWP232204's therapeutic potential. This pathway is crucial in various cellular processes and is frequently dysregulated in cancer:

Normal Pathway Function

  • In the absence of Wnt ligands, β-catenin levels remain low due to constant phosphorylation by a destruction complex, leading to ubiquitination and proteasomal degradation .

  • When Wnt ligands bind to the frizzled (FZD) family receptors, they disrupt the destruction complex, allowing β-catenin to accumulate in the cytoplasm .

  • β-catenin then translocates to the nucleus and activates the T cell factor/lymphoid enhancer factor-1 (TCF/Lef1) transcription complex, which regulates various genes involved in cell growth and differentiation .

Pathway Dysregulation in Cancer

In many cancers, including ovarian cancer, this pathway becomes aberrantly activated:

  • Hyperactivation of the Wnt/β-catenin pathway contributes to cancer stemness, drug resistance, and metastasis .

  • In ovarian cancer specifically, β-catenin plays important roles in maintaining cancer stem cell phenotypes through regulation of ALDH1A1, promoting metastasis by affecting miRNA biogenesis, and contributing to poly (ADP)-ribose polymerase inhibitors (PARPi) resistance .

This widespread involvement of Wnt/β-catenin signaling in cancer progression makes CWP232204 a particularly promising therapeutic agent, as it directly targets a pathway that drives multiple aspects of tumor biology.

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